2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide
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Description
2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C17H17FN6O3 and its molecular weight is 372.36. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as pyridazine analogs, have demonstrated considerable pharmaceutical importance. A study focused on the synthesis, structure analysis, and theoretical calculations of a pyridazine derivative highlighted its potential applications in drug design and development. This work detailed the synthesis process, structural elucidation using spectroscopic techniques, and theoretical studies to understand the molecular properties of the compound (Sallam et al., 2021).
Synthesis and Biological Activities of Derivatives
Another study investigated the synthesis and characterization of 2-(6-methoxy-2-naphthyl)propionamide derivatives, evaluating their antibacterial and antifungal activities. The research highlighted the potential of these compounds as antimicrobial agents, providing insights into structure-activity relationships and the synthesis of compounds with significant biological activities (Helal et al., 2013).
Advanced Synthetic Techniques for Heterocyclic Compounds
Further research into the synthesis, crystal structure characterization, and DFT calculations of triazole pyridazine derivatives emphasized the importance of heterocyclic compounds in developing new therapeutic agents. This study not only presented the synthesis and characterization of novel compounds but also explored their molecular interactions and stability through theoretical calculations (Sallam et al., 2021).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3/c1-12(27-14-5-3-2-4-13(14)18)17(26)20-8-9-23-16(25)7-6-15(22-23)24-11-19-10-21-24/h2-7,10-12H,8-9H2,1H3,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJPBEHWOWQXID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)N2C=NC=N2)OC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.